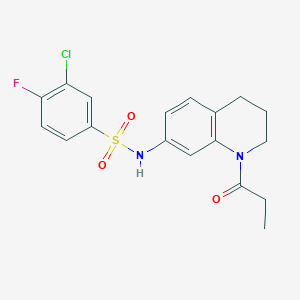

3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O3S/c1-2-18(23)22-9-3-4-12-5-6-13(10-17(12)22)21-26(24,25)14-7-8-16(20)15(19)11-14/h5-8,10-11,21H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRDBUWIBWNOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-fluoronitrobenzene with 1-propionyl-1,2,3,4-tetrahydroquinoline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals

Mecanismo De Acción

The mechanism of action of 3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparación Con Compuestos Similares

Physicochemical Properties

Melting points and solubility are influenced by substituents:

Computational and Crystallographic Insights

Crystallographic tools like SHELX and ORTEP (–4) are routinely used to resolve molecular conformations of such compounds. For example:

- The propionyl group’s orientation could sterically hinder or favor interactions with CA residues.

- Halogen bonding between Cl/F and protein backbone amides may contribute to binding stability, as seen in fluorinated CA inhibitors .

Actividad Biológica

The compound 3-chloro-4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a novel chemical entity with potential therapeutic applications. This article aims to explore its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

The synthesis of this compound typically involves a multi-step process that includes the acylation of tetrahydroquinoline derivatives followed by sulfonamide formation. The presence of both chloro and fluoro substituents suggests enhanced lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives with similar structural motifs show cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

A notable study reported an IC50 value for related compounds in the range of , indicating effective inhibition of cancer cell proliferation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrases, which are implicated in tumor growth and metastasis.

Pharmacokinetics

While detailed pharmacokinetic data specific to This compound is limited, similar compounds have shown favorable absorption and distribution profiles due to their lipophilic nature.

Case Study 1: In Vitro Evaluation

In vitro studies have assessed the efficacy of the compound against various cancer cell lines using the sulforhodamine B (SRB) assay. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 Value () |

|---|---|

| HeLa | 2.58 |

| MCF-7 | 3.61 |

| KB (nasopharyngeal) | 4.00 |

Case Study 2: In Vivo Studies

Animal models are crucial for understanding the therapeutic potential of new compounds. Preliminary in vivo studies suggest that administration of similar sulfonamide derivatives resulted in reduced tumor sizes and improved survival rates in xenograft models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-4-fluoro-N-(1-propionyl-tetrahydroquinolin-7-yl)benzenesulfonamide?

- Methodology : Multi-step synthesis typically involves:

Core formation : Catalytic hydrogenation of an aniline derivative to generate the tetrahydroquinoline moiety .

Sulfonamide coupling : Reacting the tetrahydroquinoline intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Propionyl group introduction : Acylation of the tetrahydroquinoline nitrogen using propionyl chloride in dichloromethane or THF .

- Key considerations : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and purification via column chromatography .

Q. How is the compound characterized to confirm structural integrity?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to verify substituent positions and integration ratios (e.g., distinguishing chloro/fluoro aromatic protons) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected ~450 g/mol) and detect fragmentation patterns .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX-97 for refinement and WinGX for data visualization .

Q. What biological targets are hypothesized for this sulfonamide derivative?

- Mechanistic insights :

- Enzyme inhibition : Likely targets include bacterial dihydropteroate synthase (due to sulfonamide moiety) or mammalian carbonic anhydrases (fluorine enhances binding) .

- Receptor interactions : Tetrahydroquinoline’s planar structure may enable intercalation with kinase ATP-binding pockets .

- Validation : Preliminary assays using enzyme inhibition kits (e.g., Sigma-Aldrich CA isoforms) and cytotoxicity screens (MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

- Experimental design :

- DoE approach : Vary equivalents of sulfonyl chloride (1.2–2.0 eq.), base (pyridine vs. DMAP), and reaction time (2–24 hrs) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to activate the sulfonyl chloride electrophile .

- Monitoring : Use TLC (ethyl acetate/hexane 3:7) or in-situ IR to track reaction progress .

Q. What crystallographic challenges arise during structural refinement?

- Data analysis :

- Disorder modeling : The propionyl group may exhibit rotational disorder; use SHELXL’s PART instruction to model alternative conformations .

- Twinned data : If crystals are twinned (common with flexible tetrahydroquinoline), apply HKLF 5 format in SHELX to refine twin laws .

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for sulfonamide S=O groups) .

Q. How does fluorination impact the compound’s pharmacokinetic profile?

- Structure-activity relationship (SAR) :

- Lipophilicity : Fluorine at C-4 increases logP (measured via HPLC), enhancing blood-brain barrier penetration .

- Metabolic stability : Compare in vitro microsomal stability (human liver microsomes) with non-fluorinated analogs .

- Computational modeling : DFT calculations (Gaussian 16) to assess fluorine’s electron-withdrawing effects on sulfonamide acidity .

Q. How to resolve contradictions in reported biological activity data?

- Case study : If antimicrobial activity varies between studies:

Strain specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains .

Assay conditions : Standardize inoculum size (0.5 McFarland) and media (Mueller-Hinton broth) .

Control compounds : Include sulfamethoxazole as a positive control .

Q. What strategies improve aqueous solubility for in vivo studies?

- Formulation approaches :

- Salt formation : Screen counterions (e.g., sodium, meglumine) via pH-solubility profiling .

- Nanoemulsions : Use Tween-80/PEG 400 vehicles; characterize particle size (DLS) and stability (48-hr incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.